Ethyl 2-{2-[3-(4-methylphenyl)-4-oxo-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio]acetylamino}acetate
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Overview
Description
Ethyl 2-{2-[3-(4-methylphenyl)-4-oxo-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio]acetylamino}acetate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science
Preparation Methods
The synthesis of Ethyl 2-{2-[3-(4-methylphenyl)-4-oxo-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio]acetylamino}acetate involves multiple steps and specific reaction conditions. One common method involves the Biginelli reaction, a multicomponent reaction that synthesizes dihydropyrimidinone derivatives from an aldehyde, a carbonyl compound, and urea under acidic conditions . The reaction typically employs catalysts such as PTSA (p-toluenesulfonic acid) and solvents like ethanol under reflux conditions . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 2-{2-[3-(4-methylphenyl)-4-oxo-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio]acetylamino}acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 2-{2-[3-(4-methylphenyl)-4-oxo-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio]acetylamino}acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-{2-[3-(4-methylphenyl)-4-oxo-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio]acetylamino}acetate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition and receptor binding . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-{2-[3-(4-methylphenyl)-4-oxo-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio]acetylamino}acetate can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant with a thiophene nucleus.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties.
Biological Activity
Ethyl 2-{2-[3-(4-methylphenyl)-4-oxo-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio]acetylamino}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by research findings and case studies.
Chemical Structure
The compound has a molecular formula of C28H27N3O4S and features multiple functional groups including a thiopheno[2,3-d]pyrimidine moiety. The presence of the 4-methylphenyl group and the acetylamino group further contributes to its chemical diversity.
Structural Features
- Core Structure : The compound includes a pentahydrobenzo[b]thiophene fused with a pyrimidine ring.
- Functional Groups : It contains thioether and amide functionalities which are often associated with biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Study Findings : A study demonstrated that derivatives of quinazolinone compounds show considerable antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Antitumor Activity
Several derivatives of the compound have been reported to possess antitumor properties:
- Case Studies : Research has shown that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways .
- Specific Findings : A study highlighted that certain thiazolidine derivatives exhibited potent antitumor activity against breast cancer cell lines .
Anticonvulsant Activity
Compounds containing the quinazolinone structure have also been noted for their anticonvulsant effects:
- Research Evidence : A study indicated that these compounds can modulate neurotransmitter systems, thereby reducing seizure activity in animal models .
- Clinical Relevance : This activity suggests potential therapeutic applications in epilepsy management.
Other Biological Activities
- Antioxidant Properties : Some studies have suggested that compounds with similar structures may exhibit antioxidant activities, which can be beneficial in preventing oxidative stress-related diseases .
- Cholesterol Regulation : Certain derivatives have been investigated for their ability to enhance HDL cholesterol levels, contributing to cardiovascular health .
Synthesis Pathway
The synthesis of this compound typically involves multi-step reactions starting from 2-mercaptoquinazolinone derivatives.
-
Reagents Used :
- Ethyl chloroacetate
- 2-Mercapto-3-(4-methylphenyl)quinazolin-4(3H)-one
- Base (such as triethylamine) for nucleophilic substitution reactions.
-
Characterization Techniques :
- NMR Spectroscopy : Used to confirm the structure by analyzing hydrogen and carbon environments.
- Mass Spectrometry : Employed to determine molecular weight and fragmentation patterns.
- X-ray Crystallography : Provides detailed information about molecular geometry and packing in the solid state.
Properties
Molecular Formula |
C23H25N3O4S2 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
ethyl 2-[[2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]acetate |
InChI |
InChI=1S/C23H25N3O4S2/c1-3-30-19(28)12-24-18(27)13-31-23-25-21-20(16-6-4-5-7-17(16)32-21)22(29)26(23)15-10-8-14(2)9-11-15/h8-11H,3-7,12-13H2,1-2H3,(H,24,27) |
InChI Key |
FZWUQKHNAGAFSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=C(C=C4)C |
Origin of Product |
United States |
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